![molecular formula C20H23BN2O4S B11824682 2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C20H23BN2O4S and its molecular weight is 398.3 g/mol. The purity is usually 95%.
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Biological Activity
2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 943324-08-1) is a synthetic compound with potential applications in medicinal chemistry. Its unique structure incorporates a pyrrolo[2,3-b]pyridine core and a boron-containing moiety that may confer specific biological activities. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of the compound is C20H23BN2O4S, with a molecular weight of 398.29 g/mol. The structure features a phenylsulfonyl group and a tetramethyl dioxaborolane substituent, which are significant for its reactivity and potential biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various biological targets:
- Kinase Inhibition : Similar compounds have shown inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. The presence of the pyrrolo[2,3-b]pyridine scaffold suggests potential for targeting kinases involved in tumor growth and metastasis.
- Multidrug Resistance Reversal : Compounds with similar structures have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps such as ABC transporters .
Biological Activity Data
Research has demonstrated various biological activities associated with related compounds:
Activity | Reference |
---|---|
Inhibition of CDK6 | |
Reversal of MDR | |
Inhibition of PDGFRA | |
Selective kinase inhibition |
Case Studies
- Inhibition Studies : A study examining the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives showed that modifications at the 4-position significantly enhance kinase selectivity and potency against CDK4/6. The compound's ability to bind to the inactive conformation of kinases was particularly noted .
- MDR Reversal : Another investigation focused on the ability of similar compounds to inhibit ABCB1 and ABCG2 transporters. These studies revealed that certain modifications could increase the retention of chemotherapeutic agents within resistant cancer cells .
Potential Applications
Given its structural properties and preliminary biological activities, this compound may have applications in:
- Cancer therapeutics targeting specific kinases.
- Strategies to overcome drug resistance in cancer treatment.
Scientific Research Applications
Medicinal Chemistry
The compound is particularly notable for its role in drug discovery and development. It serves as a crucial intermediate in synthesizing novel pharmaceuticals. The pyrrolo[2,3-b]pyridine scaffold has been associated with various pharmacological activities:
- Anticancer Properties: Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit promising anticancer activities. They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Anticonvulsant and Analgesic Effects: Some studies have reported anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy and other neurological disorders .
- Anti-inflammatory Activity: The compound's structure allows it to interact with biological targets involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Material Science
In addition to its medicinal applications, this compound is utilized in material science:
- Advanced Materials Development: The unique boron-containing structure enhances the thermal stability and durability of materials. This is particularly beneficial in electronics and coatings where performance under stress is critical .
- Polymer Chemistry: The compound can be incorporated into polymer matrices to improve mechanical properties and functional characteristics, leading to the development of high-performance materials .
Bioconjugation
The distinctive structure of 2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine facilitates bioconjugation processes:
- Attachment of Biomolecules: Its ability to form stable bonds with biomolecules makes it useful for attaching drugs or imaging agents to specific cellular targets. This application is crucial in developing targeted therapies and diagnostic tools .
- Fluorescent Probes: The compound's properties enable the creation of fluorescent probes essential for biological imaging. These probes help visualize cellular processes and interactions in real-time .
Case Studies and Research Findings
Numerous studies have documented the synthesis and application of this compound:
- Synthesis Pathways: Research has focused on developing efficient synthetic routes to produce this compound using readily available starting materials. These methods aim to enhance yield while minimizing environmental impact .
- Biological Activity Assessment: A study published in the Bulletin of the Chemical Society of Ethiopia highlighted the biological activities of related pyrrolo[2,3-b]pyridine derivatives. The findings suggest that modifications to the core structure can significantly alter pharmacological profiles .
Properties
Molecular Formula |
C20H23BN2O4S |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C20H23BN2O4S/c1-14-13-16-17(21-26-19(2,3)20(4,5)27-21)11-12-22-18(16)23(14)28(24,25)15-9-7-6-8-10-15/h6-13H,1-5H3 |
InChI Key |
DPHLUTRCGGQLQT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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